2-Chloro-11-methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid
Overview
Description
Scientific Research Applications
Neurobiological Studies and Drug Interactions
Recent studies have explored the neurobiological properties of compounds structurally similar to 2-Chloro-11-methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid. These studies have revealed the complex interplay between various neurotransmitter systems and the critical role of structural and functional plasticity in brain regions that facilitate emotional learning. Tianeptine, a compound with structural similarities to tricyclic antidepressant agents, is one such example. It has been shown to affect neuronal excitability, neuroprotection, anxiety, and memory, providing insights into the treatment of neurobiological features of depressive disorders (McEwen & Olié, 2005).
Chemical Properties and Environmental Impact
The compound's chemical properties, such as its reactivity with free chlorine, have been studied to understand its environmental impact. Parabens, for example, are known to react with free chlorine, yielding halogenated by-products. These derivatives have been detected in various environments, indicating the compound's stability and persistence. Further studies are needed to comprehend the toxicity of these chlorinated by-products (Haman et al., 2015).
Pharmacological Insights
Explorations into the pharmacological actions of structurally related compounds like clozapine, a dibenazepine antipsychotic, have provided valuable insights. Clozapine's unique efficacy in treating schizophrenia, along with its reduced propensity for inducing neurological side effects, distinguishes it from typical neuroleptics. This has prompted further research into why clozapine exhibits such distinctive antipsychotic properties (Ashby & Wang, 1996).
Mechanism of Action
Target of Action
Similar compounds have been designed to target myeloid cell leukemia-1 (mcl-1), a protein responsible for inhibiting apoptosis and promoting dna damage repair .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, causing dna damage while simultaneously downregulating mcl-1 to prompt a conspicuous apoptotic response .
Biochemical Pathways
Compounds with similar structures have been shown to affect apoptosis and dna repair pathways .
Result of Action
Similar compounds have been shown to cause dna damage and induce apoptosis in cancer cells .
properties
IUPAC Name |
8-chloro-6-methylbenzo[b][1,4]benzothiazepine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2S/c1-8-11-7-10(16)3-5-13(11)20-14-4-2-9(15(18)19)6-12(14)17-8/h2-7H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMIFPLTSROCPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)C(=O)O)SC3=C1C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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